molecular formula C6H7FO2 B8718176 Ethyl 4-fluorobut-2-ynoate CAS No. 76480-93-8

Ethyl 4-fluorobut-2-ynoate

Cat. No.: B8718176
CAS No.: 76480-93-8
M. Wt: 130.12 g/mol
InChI Key: QOQFTINFKRNQTO-UHFFFAOYSA-N
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Description

The Strategic Significance of Organofluorine Building Blocks in Modern Chemical Research

Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, are of immense strategic importance in modern chemical research. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.com Fluorine is the most electronegative element, and its presence can modulate key molecular attributes such as metabolic stability, lipophilicity, and bioavailability. cas.cnbeilstein-journals.org This has led to a significant increase in the use of fluorine-containing moieties in commercial pharmaceuticals and agrochemicals. mdpi.com

The carbon-fluorine bond is one of the strongest covalent single bonds in organic chemistry, which contributes to the increased metabolic stability of fluorinated drugs by making them more resistant to oxidative degradation. chinesechemsoc.orgnih.gov Consequently, the use of fluorinated building blocks remains a dominant strategy in drug discovery. tandfonline.com The development of novel methods to introduce fluorine into organic substrates is a vibrant area of research, aimed at creating a diverse toolkit for the synthesis of complex fluorinated molecules. mdpi.comchinesechemsoc.org

Contextualization of Alkynyl Fluorides in Advanced Synthetic Methodologies

Alkynyl fluorides, a subclass of organofluorine compounds, are characterized by the presence of a fluorine atom attached to a carbon-carbon triple bond or an adjacent carbon. These compounds have attracted considerable attention due to their unique reactivity and potential applications. The incorporation of fluorine significantly alters the electronic and steric properties of the alkyne, making it more electrophilic and susceptible to nucleophilic attack. numberanalytics.com This enhanced reactivity can be harnessed in various synthetic transformations. numberanalytics.com

Fluorinated alkynes serve as versatile intermediates in the synthesis of more complex fluorinated molecules, including fluoroalkenes and difluoroalkanes, which are valuable motifs in medicinal chemistry. researchgate.netresearchgate.net Research in this area focuses on developing new and efficient methods for the synthesis of fluorinated alkynes and exploring their applications in materials science for creating fluoropolymers with high thermal stability and chemical resistance. numberanalytics.com Gold-catalyzed fluorination of alkynes has been a particularly active area of research, providing direct access to valuable fluorinated compounds from readily available alkyne precursors. rsc.org

Structural and Chemical Rationale for Investigating Ethyl 4-fluorobut-2-ynoate (CH₂F-C≡C-COOCH₂CH₃)

This compound is a propargylic fluoride (B91410) ester featuring a terminal alkyne group, a fluorine substituent at the C4 position, and an ethyl ester moiety. The unique combination of an electron-withdrawing fluorine atom and an ester group with an electron-rich alkyne makes this compound a valuable building block in organic synthesis. The presence of the fluorine atom at the propargylic position significantly influences the reactivity of the adjacent triple bond.

The structure of this compound makes it a useful intermediate for creating various bioactive molecules. Its fluorinated nature allows for specific interactions with biological systems, making it a subject of study for its potential role in the development of novel therapeutic agents.

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 76480-93-8
Molecular Formula C₆H₇FO₂
Molecular Weight 130.12 g/mol
IUPAC Name This compound
Canonical SMILES CCOC(=O)C#CCF

This data is compiled from available chemical databases.

Overview of Research Trajectories in this compound Chemistry

Research involving this compound is primarily centered on its application as a fluorinated building block in the synthesis of more complex organic molecules. One notable synthetic application is its use in the preparation of fluorinated derivatives for the pharmaceutical and agrochemical industries. The introduction of the fluorine atom via this building block can enhance the biological activity of the resulting compounds.

Current research explores the use of this compound as a precursor for synthesizing various pharmaceutical agents due to its ability to participate in a diverse range of chemical reactions. Additionally, its interactions with enzymes and other biological targets are being investigated to uncover potential therapeutic applications. While specific, in-depth studies exclusively focused on this compound are not abundant in publicly available literature, its inclusion in patents and its availability from chemical suppliers suggest its utility in ongoing research and development efforts. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76480-93-8

Molecular Formula

C6H7FO2

Molecular Weight

130.12 g/mol

IUPAC Name

ethyl 4-fluorobut-2-ynoate

InChI

InChI=1S/C6H7FO2/c1-2-9-6(8)4-3-5-7/h2,5H2,1H3

InChI Key

QOQFTINFKRNQTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CCF

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Fluorobut 2 Ynoate

Nucleophilic Fluorination Approaches for Butynoate Scaffolds

Nucleophilic fluorination stands as a cornerstone for the synthesis of Ethyl 4-fluorobut-2-ynoate. This approach typically involves the conversion of a precursor molecule, Ethyl 4-hydroxybut-2-ynoate, where the hydroxyl group is substituted by a fluorine atom.

Conversion of Ethyl 4-hydroxybut-2-ynoate to this compound

The most direct route to this compound involves the deoxofluorination of its corresponding alcohol, Ethyl 4-hydroxybut-2-ynoate. This transformation is accomplished using specialized fluorinating reagents capable of replacing a hydroxyl group with fluorine.

N,N-Diethylaminosulfur trifluoride (DAST) is a widely utilized reagent for the conversion of alcohols to alkyl fluorides. sci-hub.se The reaction is typically carried out under mild conditions, often at low temperatures ranging from -78 °C to room temperature, to mitigate potential side reactions. sci-hub.se The choice of solvent is crucial, with dichloromethane (B109758) being a common option. durham.ac.uk While specific yields for the fluorination of Ethyl 4-hydroxybut-2-ynoate are not extensively reported in publicly available literature, the fluorination of propargylic alcohols with DAST is a known transformation. thieme-connect.de

A general procedure for the DAST-mediated fluorination of an alcohol involves the slow addition of DAST to a solution of the alcohol in an anhydrous solvent under an inert atmosphere. The reaction progress is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched, typically with a saturated aqueous solution of sodium bicarbonate, followed by extraction and purification of the desired fluorinated product. tcichemicals.com

Table 1: General Conditions for DAST-Mediated Fluorination of Alcohols

ParameterTypical Condition
Fluorinating Agent N,N-Diethylaminosulfur Trifluoride (DAST)
Substrate Alcohol (e.g., Ethyl 4-hydroxybut-2-ynoate)
Solvent Dichloromethane (CH₂Cl₂)
Temperature -78 °C to room temperature
Atmosphere Inert (e.g., Nitrogen, Argon)
Workup Quenching with NaHCO₃ (aq.), extraction

While DAST is effective, its thermal instability and potential for hazardous decomposition have prompted the development of safer and more robust alternatives. sci-hub.se Several modern fluorinating reagents have emerged, offering improved safety profiles and, in some cases, enhanced selectivity.

Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) is a thermally more stable alternative to DAST. sci-hub.se It can convert alcohols to alkyl fluorides, often with better yields and fewer byproducts. sci-hub.se

XtalFluor® reagents are crystalline solids that are significantly more stable than DAST and Deoxo-Fluor®. tcichemicals.com They are also less prone to generating corrosive hydrogen fluoride (B91410) byproducts, allowing for their use in standard glassware. tcichemicals.com

Fluolead™ is another solid fluorinating reagent with high thermal stability and resistance to aqueous hydrolysis. dntb.gov.ua It has demonstrated broad applicability in the fluorination of various functional groups, including alcohols. dntb.gov.ua

Table 2: Comparison of Alternative Nucleophilic Fluorinating Reagents

ReagentKey Advantages
Deoxo-Fluor® More thermally stable than DAST.
XtalFluor® Crystalline solid, enhanced thermal stability, no generation of free HF. tcichemicals.com
Fluolead™ High thermal stability, resistance to hydrolysis, solid reagent. dntb.gov.ua

Mechanistic Considerations of Fluorine Introduction at the Propargylic Position

The introduction of fluorine at the propargylic position of Ethyl 4-hydroxybut-2-ynoate can proceed through different mechanistic pathways, primarily the Sₙ2 and Sₙ2' reactions. The operative mechanism is influenced by the substrate structure, reaction conditions, and the nature of the fluorinating agent.

The generally accepted, though not definitively proven, mechanism for DAST-mediated fluorination of alcohols involves the initial activation of the alcohol by DAST. rsc.org This is followed by either a direct bimolecular nucleophilic substitution (Sₙ2) or a unimolecular (Sₙ1) displacement of the activated hydroxyl group by a fluoride ion. rsc.org

In the context of propargylic alcohols, the possibility of an Sₙ2' reaction arises. This pathway involves the nucleophilic attack of the fluoride ion at the terminal carbon of the alkyne, with concomitant rearrangement of the double bond and expulsion of the leaving group from the propargylic position. The competition between the Sₙ2 and Sₙ2' pathways is a key consideration in the synthesis of propargylic fluorides. For some allylic and propargylic systems, the Sₙ2' reaction can be the dominant pathway, leading to rearranged products. durham.ac.uk Theoretical studies have been conducted to understand the factors that govern the competition between these two pathways. organic-chemistry.org

Emerging Synthetic Pathways to Functionalized Fluoroalkyne Esters

Beyond the direct fluorination of pre-existing butynoate scaffolds, research is ongoing to develop novel and more efficient synthetic routes to functionalized fluoroalkyne esters. These emerging pathways often focus on the construction of the fluoroalkyne moiety through innovative bond-forming strategies.

Recent advancements in fluorine chemistry have led to the development of new methods for the synthesis of fluoroalkynes. rsc.orgrsc.org These methods may involve the use of novel fluorinating reagents or catalytic systems to achieve the desired transformation under mild and selective conditions. For instance, some modern synthetic strategies utilize the unique reactivity of fluoroalkynes in cycloaddition reactions to construct complex heterocyclic systems. rsc.orgrsc.org

Strategies for Introducing the Ethyl Ester Moiety

One common method for introducing the ethyl ester moiety is through the esterification of the corresponding carboxylic acid, in this case, 4-fluorobut-2-ynoic acid. This reaction is typically carried out by reacting the carboxylic acid with ethanol (B145695) in the presence of an acid catalyst. wikipedia.org

Another versatile strategy is transesterification , where an existing ester is converted into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. wikipedia.orgmasterorganicchemistry.com For example, a methyl or other simple ester of 4-fluorobut-2-ynoic acid could be converted to the ethyl ester by treatment with ethanol. wikipedia.orgmasterorganicchemistry.com This method can be particularly useful if the precursor fluoroalkyne is more readily available as a different ester.

Development of Multicomponent Coupling Reactions for Direct Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a complex product, thereby minimizing waste and saving time and resources. While the direct synthesis of this compound via a specific multicomponent coupling reaction is not prominently described in the current literature, the principles of MCRs can be applied to construct similar fluorinated alkyne structures.

Conceptually, a convergent approach could involve the coupling of a fluorinated C1 synthon, a C2 acetylene (B1199291) unit, and a C1 carboxylate equivalent. For instance, a possible strategy could involve the reaction of formaldehyde (B43269) (or a synthetic equivalent), an ethynyl (B1212043) Grignard reagent, and a source of electrophilic fluorine. However, controlling the regioselectivity and preventing side reactions in such a setup would be challenging.

Research in the broader field of fluorinated alkyne synthesis has seen the development of MCRs. For example, methods for the synthesis of α-trifluoromethyl ketones through the photoredox-catalyzed oxidative addition of a CF3 radical and water to alkynes have been reported. While this involves a trifluoromethyl group rather than a monofluoromethyl group, it demonstrates the feasibility of incorporating fluorine-containing moieties into alkyne systems in a multicomponent fashion. The development of a specific MCR for this compound would likely require significant methodological innovation, potentially involving novel catalysts or fluorinating agents that can operate effectively in a one-pot reaction environment with alkyne precursors.

Explorations in Stereoselective Synthesis of Enantiopure Precursors

Given the potential chirality at the C4 position if the fluorine were to be introduced via nucleophilic substitution on a suitable precursor, the stereoselective synthesis of enantiopure precursors is of considerable interest. A plausible synthetic route to this compound could proceed through the synthesis of a chiral propargyl alcohol, followed by fluorination and oxidation/esterification.

The enantioselective alkynylation of aldehydes to produce chiral propargyl alcohols is a well-established transformation. Various catalytic systems, often employing chiral ligands in conjunction with metal catalysts, can achieve high enantioselectivity. For instance, the addition of terminal alkynes to aldehydes can be catalyzed by chiral zinc-amino alcohol complexes or other transition metal complexes.

A hypothetical stereoselective synthesis of a precursor for this compound could start with the asymmetric addition of ethynylmagnesium bromide to ethyl glyoxylate, catalyzed by a chiral ligand, to yield ethyl 2-hydroxybut-3-ynoate. The resulting chiral propargylic alcohol could then be subjected to a fluorination reaction.

Alternatively, the synthesis of a related saturated precursor, ethyl 4-fluoro-3-hydroxybutanoate, allows for the exploration of stereoselective reduction of a keto group followed by fluorination. The subsequent introduction of the alkyne functionality would then be necessary.

A notable example in the synthesis of a related fluorinated C4 building block is the multigram-scale synthesis and asymmetric dihydroxylation of ethyl 4-fluorobut-2-enoate. This process, while yielding a butenoate, demonstrates a practical approach to introducing fluorine at the C4 position and subsequently creating stereocenters on the C4 backbone with high enantiomeric excess. The conversion of such a fluorinated butenoate to the corresponding butynoate could potentially be achieved through a bromination-dehydrobromination sequence.

Below is a table summarizing the key intermediates and reactions involved in the synthesis of a related fluorinated C4 building block, which could serve as a precursor to the target molecule.

Intermediate/ProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
Ethyl 4-bromobut-2-enoateEthyl crotonate, NBS, AIBN, CCl4, reflux75-85N/A
Ethyl 4-fluorobut-2-enoateEthyl 4-bromobut-2-enoate, KF, 18-crown-6, CH3CN, reflux60-70N/A
(2R,3S)-Ethyl 2,3-dihydroxy-4-fluorobutanoateEthyl 4-fluorobut-2-enoate, AD-mix-α, t-BuOH/H2O>95>98
(2S,3R)-Ethyl 2,3-dihydroxy-4-fluorobutanoateEthyl 4-fluorobut-2-enoate, AD-mix-β, t-BuOH/H2O>95>98

This data highlights a robust methodology for accessing enantiopure fluorinated C4 synthons. The challenge remains in the efficient conversion of these saturated or mono-unsaturated precursors to the desired alkynoic ester, this compound. Further research into dehydrohalogenation or oxidation methodologies compatible with the fluorinated ester functionality is required to establish a complete synthetic pathway.

Chemical Reactivity and Transformation Mechanisms of Ethyl 4 Fluorobut 2 Ynoate

Influence of the Electron-Withdrawing Fluorine and Ester Groups on Alkyne Reactivity

The chemical character of Ethyl 4-fluorobut-2-ynoate is significantly shaped by the presence of both a fluorine atom at the C-4 position and an ethyl ester group at the C-1 position. Both of these groups are strongly electron-withdrawing, which profoundly influences the reactivity of the alkyne moiety. The fluorine atom exerts a powerful inductive effect (-I effect) through the sigma bond network, pulling electron density away from the carbon backbone. Similarly, the ester group exhibits both an inductive effect and a resonance effect (-M effect), further delocalizing electron density away from the alkyne.

This combined electron-withdrawing capacity results in a significant polarization of the carbon-carbon triple bond, rendering the alkyne "electron-deficient." Consequently, the carbon atoms of the alkyne become more electrophilic and are thus highly susceptible to attack by nucleophiles. This activation is a key feature of the molecule's reactivity, predisposing it to a variety of addition reactions. The incorporation of fluorine is known to have a significant impact on the electronic properties of organic compounds, which in turn modulates their reactivity in various chemical transformations. researchgate.net

Addition Reactions to the Alkyne Moiety

The electron-deficient nature of the alkyne in this compound makes it a prime substrate for a range of addition reactions. These transformations are often characterized by high regioselectivity and stereoselectivity, owing to the electronic and steric influences of the substituents.

The hydrofluorination of electron-deficient alkynes is a direct method for the synthesis of β-fluoro Michael acceptors. nih.govresearchgate.netacs.orgacs.orgnih.gov While specific studies on this compound are not prevalent, the behavior of similar activated alkynes suggests that hydrofluorination would proceed in a highly controlled manner. For instance, gold-catalyzed hydrofluorination of internal alkynes using hydrofluoric acid has been reported to yield monofluoroalkenes. acs.org Platinum(II) complexes have also been shown to catalyze the hydrofluorination of alkynes bearing electron-withdrawing groups, such as esters, leading to the corresponding fluoroalkenes. nih.gov

The regioselectivity of the hydrofluorination of this compound would be dictated by the electronic effects of the fluorine and ester groups. It is anticipated that the fluoride (B91410) ion would add to the C-3 position, leading to the formation of a vinyl fluoride, with the regioselectivity being influenced by the specific catalytic system employed. The stereoselectivity of such reactions is also a critical aspect, with many modern catalytic systems favoring the trans-hydrofluorination, leading to the (Z)-isomer.

Table 1: Representative Catalytic Systems for the Hydrofluorination of Activated Alkynes

CatalystFluorine SourceSubstrate ExampleProductStereoselectivityReference
Gold(I) ComplexEt₃N·3HFEthyl 2-butynoateEthyl (Z)-3-fluorobut-2-enoateZ-selective acs.org
Pt(II) ComplexHFElectron-deficient alkynesFluoroalkenestrans-hydrofluorination nih.gov
Au(I)Aqueous HFInternal alkynesMonofluoroalkenesNot specified acs.org

Nucleophilic Addition Reactions to the Activated Alkyne

The pronounced electrophilicity of the alkyne in this compound makes it an excellent Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. researchgate.netresearchgate.netrsc.org

Heteroatom nucleophiles, such as amines, thiols, and alcohols, are expected to add readily to the C-3 position of this compound. The general mechanism for the addition of negatively charged nucleophiles to α,β-unsaturated carbonyl compounds involves the formation of an intermediate enolate, which is then protonated. rsc.org For neutral nucleophiles, the reaction may require acid catalysis to activate the substrate. rsc.org

The addition of amines (aza-Michael addition) to α,β-unsaturated esters is a well-established reaction. rsc.org For example, benzylamine (B48309) adds to methyl acrylate, and in some cases, a second addition can occur. rsc.org The reactivity of α,β-unsaturated esters is generally lower than that of the corresponding aldehydes and ketones. rsc.org

Table 2: Examples of Heteroatom Nucleophile Addition to Activated Alkenes and Alkynes

NucleophileSubstrate TypeProduct TypeConditionsReference
Aminesα,β-Unsaturated estersβ-Amino estersOften catalyst-free rsc.org
Thiolsα-(Trifluoromethyl)styrenesβ-Thio-α-(trifluoromethyl) compoundsBase-catalyzed (e.g., DBU) researchgate.net
Alcoholsα,β-Unsaturated carbonylsβ-Alkoxy carbonylsAcid-catalyzed rsc.org
Carbon Nucleophile Additions

Carbon-based nucleophiles, such as organocuprates, enolates, and nitroalkanes, are also anticipated to undergo conjugate addition to this compound. The Michael addition of carbon nucleophiles is a powerful tool for carbon-carbon bond formation. researchgate.netresearchgate.net The addition of nitroalkanes to similar compounds, such as ethyl (E)-4,4,4-trifluorobut-2-enoate, has been reported. researchgate.net

Table 3: Examples of Carbon Nucleophile Addition to Activated Michael Acceptors

NucleophileSubstrate ExampleProduct TypeReaction TypeReference
NitroalkanesEthyl (E)-4,4,4-trifluorobut-2-enoateγ-Nitro-α,β-unsaturated estersMichael Addition researchgate.net
Grignard ReagentsMorpholine 3,3,3-trifluoropropanamide(E)-β-fluoro-α,β-unsaturated amidesAddition-Elimination nih.gov
Enolatesα,β-Unsaturated ketones1,5-Dicarbonyl compoundsMichael Addition researchgate.net

Electrophilic Addition Reactions

While the electron-deficient nature of the alkyne in this compound favors nucleophilic attack, electrophilic addition reactions are generally less common for such substrates. The electron-withdrawing groups deactivate the alkyne towards attack by electrophiles. However, under forcing conditions or with highly reactive electrophiles, such reactions may be possible. For instance, the electrophilic fluorination-nucleophilic addition reaction mediated by reagents like Selectfluor has been studied for glycals, which are also electron-rich systems, but the applicability to highly electron-deficient alkynes is not well-documented. acs.org

Cycloaddition Chemistry Involving the Alkyne Functional Group

The carbon-carbon triple bond in this compound is the primary site for cycloaddition reactions, providing a gateway to the synthesis of a variety of cyclic and heterocyclic structures. The electron-deficient nature of the alkyne, a consequence of the adjacent ester group, dictates its reactivity as a dipolarophile or dienophile in these transformations.

[2+1] Cycloadditions for Fluorinated Cyclopropane Derivatives

One of the most common methods for cyclopropanation is the Simmons-Smith reaction, which typically involves the reaction of an alkene with a zinc carbenoid. Although this reaction is most effective with electron-rich olefins, modifications of the Simmons-Smith reagent have been developed to allow for the cyclopropanation of less reactive substrates. The direct application of Simmons-Smith conditions to an electron-deficient alkyne like this compound would be challenging but could potentially be achieved under forcing conditions or with more reactive carbenoid species.

Alternatively, the reaction with diazomethane (B1218177) or other diazo compounds in the presence of a suitable transition metal catalyst, such as copper or rhodium complexes, is a well-established method for cyclopropanation. However, the reaction of diazomethane with alkynes often leads to the formation of pyrazoles via a [3+2] cycloaddition pathway, which may compete with or dominate over the desired [2+1] cycloaddition.

[2+2] and [2+3] Cycloaddition Reactions (e.g., Strain-Promoted Azide-Alkyne Cycloaddition)

[2+2] Cycloaddition Reactions:

The [2+2] cycloaddition of this compound with alkenes offers a direct route to functionalized cyclobutene (B1205218) derivatives. The reactivity of this process is highly dependent on the nature of the alkene. Electron-rich alkenes are expected to react more readily with the electron-deficient alkyne of this compound.

A closely related analogue, ethyl 4-chloro-2-oxobut-3-ynoate, has been shown to undergo [2+2] cycloaddition reactions with unactivated alkenes. This suggests that this compound would likely exhibit similar reactivity. For instance, the reaction with 1,1-disubstituted alkenes could proceed without the need for irradiation or a catalyst, while reactions with 1,2-disubstituted alkenes might require Lewis acid catalysis to facilitate the cycloaddition.

Reactant 1Reactant 2Reaction TypePotential ProductConditions
This compoundElectron-rich Alkene (e.g., Enol ether)[2+2] CycloadditionFluorinated Cyclobutene DerivativeThermal or Lewis Acid Catalysis
This compoundStyrene[2+2] CycloadditionFluorinated Phenylcyclobutene DerivativeThermal or Lewis Acid Catalysis

[2+3] Cycloaddition Reactions (1,3-Dipolar Cycloadditions):

This compound is an excellent dipolarophile for [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions. This class of reactions is a powerful tool for the synthesis of five-membered heterocyclic rings. The reaction involves a 1,3-dipole, such as an azide (B81097), nitrile oxide, or nitrone, reacting with the alkyne.

The most prominent example of a [3+2] cycloaddition is the reaction with azides to form triazoles. This reaction, often referred to as the Huisgen cycloaddition, can be performed under thermal conditions or catalyzed by copper(I) salts. The reaction of this compound with an organic azide would be expected to yield a mixture of regioisomeric triazoles.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a variation of this reaction that utilizes a strained cyclooctyne, eliminating the need for a potentially toxic copper catalyst. While this compound itself is not a strained alkyne, it can readily participate in the copper-catalyzed version of the azide-alkyne cycloaddition.

1,3-DipoleDipolarophileReaction TypeProductKey Features
Organic Azide (R-N₃)This compound[3+2] CycloadditionFluorinated TriazoleForms a stable five-membered heterocycle.
Nitrile Oxide (R-CNO)This compound[3+2] CycloadditionFluorinated Isoxazole (B147169)Provides access to isoxazole core structures.
Nitrone (R₂C=N(O)R)This compound[3+2] CycloadditionFluorinated IsoxazolineCan lead to various stereoisomers.

Diels-Alder Type [4+2] Cycloaddition Reactions

In a Diels-Alder reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne) to form a six-membered ring. The electron-deficient nature of the alkyne in this compound makes it a good candidate to act as a dienophile in [4+2] cycloaddition reactions. The reaction rate is generally enhanced by the presence of electron-withdrawing groups on the dienophile.

The reaction of this compound with a conjugated diene, such as cyclopentadiene (B3395910) or 1,3-butadiene, would be expected to yield a fluorinated cyclohexadiene derivative. The stereochemistry of the product is often predictable, with the endo product being kinetically favored in many cases due to secondary orbital interactions.

DieneDienophileReaction TypePotential ProductExpected Selectivity
CyclopentadieneThis compound[4+2] Diels-AlderFluorinated Bicyclo[2.2.1]heptadiene derivativeEndo selectivity favored
1,3-ButadieneThis compound[4+2] Diels-AlderFluorinated Cyclohexadiene derivative-
AnthraceneThis compound[4+2] Diels-AlderFluorinated Dibenzo-barrelene derivative-

Transformations Involving the Ester Functionality

The ethyl ester group in this compound provides another handle for chemical modification, allowing for derivatization and the introduction of other functional groups.

Transesterification Reactions for Derivatization

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. For this compound, transesterification provides a straightforward method to synthesize a variety of other esters, which may have different physical or biological properties.

For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., sodium methoxide) would yield Mthis compound. The reaction is typically driven to completion by using a large excess of the alcohol. Titanium-based catalysts can also be employed for transesterification reactions, often under milder conditions.

Selective Reduction and Oxidation Pathways

Selective Reduction:

The ester functionality of this compound can be selectively reduced to an aldehyde or a primary alcohol. The choice of reducing agent is crucial to control the extent of reduction. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of esters to aldehydes. By carefully controlling the reaction temperature, typically at -78 °C, the reduction can be stopped at the aldehyde stage. Using a stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), would lead to the complete reduction of the ester to the corresponding primary alcohol, 4-fluorobut-2-yn-1-ol.

Starting MaterialReducing AgentProductKey Reaction Conditions
This compoundDIBAL-H (1 equivalent)4-Fluorobut-2-ynalLow temperature (-78 °C)
This compoundLiAlH₄4-Fluorobut-2-yn-1-ol-

Selective Oxidation:

The oxidation of the ester functionality in this compound is not a common transformation. The alkyne is more susceptible to oxidation under many conditions. However, specific reagents could potentially target the ester group for transformation into other functionalities, although such pathways are not well-documented for this specific compound.

Reactions at the Propargylic Fluorine Center and its Vicinity

General principles of organic chemistry suggest that the fluorine atom in this compound could potentially participate in both substitution and rearrangement reactions. The electron-withdrawing nature of the fluorine atom and the ester group, combined with the presence of the carbon-carbon triple bond, creates a unique electronic environment that could lead to interesting and synthetically useful transformations.

Nucleophilic substitution at a fluorine-bearing carbon is generally challenging due to the strength of the carbon-fluorine bond. However, in the context of a propargylic system, the reaction can be facilitated through various mechanisms, including SN1, SN2, SN2', or transition-metal-catalyzed pathways. In the case of this compound, a direct displacement (SN2) of the fluoride ion by a nucleophile would be one possibility. Alternatively, an SN2' mechanism could occur, where the nucleophile attacks the alkyne and induces a rearrangement to an allene (B1206475) with concomitant loss of the fluoride ion.

Despite these theoretical possibilities, specific examples and detailed mechanistic studies for this compound are not documented in the searched scientific literature. Research on analogous compounds with different substitution patterns or leaving groups exists, but a direct extrapolation to the reactivity of this compound would be speculative.

Rearrangement reactions are a hallmark of propargylic systems. One of the most well-known is the Meyer-Schuster rearrangement, which typically involves the acid-catalyzed conversion of propargylic alcohols to α,β-unsaturated carbonyl compounds. While this compound is not a propargylic alcohol, analogous rearrangements involving the propargylic fluoride could be envisioned, potentially leading to fluorinated allenes or other unsaturated systems. Sigmatropic rearrangements, such as a nih.govresearchgate.net-sigmatropic shift, are also known for propargylic systems, particularly with sulfur or selenium-containing functionalities, but their applicability to a propargylic fluoride like this compound is not established in the literature.

The lack of specific data for this compound prevents a detailed discussion of its rearrangement tendencies and the mechanisms that would govern such transformations.

Applications of Ethyl 4 Fluorobut 2 Ynoate As a Versatile Synthetic Building Block

Construction of Fluorinated Complex Organic Architectures

Ethyl 4-fluorobut-2-ynoate is anticipated to be a valuable tool for the introduction of fluorine into complex organic molecules. The presence of the reactive alkyne functionality, coupled with the electron-withdrawing nature of the ethyl ester and the fluorine atom, makes it an excellent electrophile. This allows it to react with a wide array of nucleophiles, leading to the formation of more intricate molecular scaffolds.

The general reactivity of similar fluorinated building blocks suggests that this compound can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions are crucial for the assembly of complex structures found in pharmaceuticals, agrochemicals, and advanced materials. The strategic incorporation of a fluorine atom can significantly alter the biological and physical properties of the resulting molecules.

Precursor for β-Fluorinated Carbonyl Compounds Synthesis

One of the key applications of this compound is expected to be its role as a precursor for the synthesis of β-fluorinated carbonyl compounds. Through conjugate addition reactions, also known as Michael additions, various nucleophiles can be added to the β-position of the alkyne. Subsequent tautomerization of the resulting enolate would yield the corresponding β-fluorinated α,β-unsaturated carbonyl compound.

The general scheme for this transformation is as follows:

Reactant Nucleophile (Nu-) Product
This compound R₂CuLi Ethyl 4-fluoro-3-alkylbut-2-enoate
This compound RSH Ethyl 4-fluoro-3-(alkylthio)but-2-enoate
This compound RNH₂ Ethyl 3-amino-4-fluorobut-2-enoate

These resulting β-fluorinated carbonyl compounds are valuable synthetic intermediates that can be further elaborated into more complex molecules.

Role in the Synthesis of Fluorinated Carbocyclic and Heterocyclic Systems

By analogy with related fluorinated compounds, this compound is a promising substrate for the synthesis of fluorinated carbocyclic and heterocyclic systems. researchgate.net Cycloaddition reactions, in which the alkyne participates as a dienophile or a dipolarophile, are expected to be a key strategy in this regard.

For instance, in a Diels-Alder reaction with a suitable diene, this compound could lead to the formation of a six-membered carbocyclic ring containing a fluorine atom. Similarly, [3+2] cycloaddition reactions with 1,3-dipoles would provide access to five-membered heterocyclic rings.

The following table provides hypothetical examples of such cycloaddition reactions:

Reaction Type Reactant 1 Reactant 2 Product Type
Diels-Alder This compound Butadiene Fluorinated cyclohexadiene derivative
[3+2] Cycloaddition This compound Azide (B81097) (RN₃) Fluorinated triazole derivative
[3+2] Cycloaddition This compound Nitrone Fluorinated isoxazoline derivative

The synthesis of such fluorinated cyclic systems is of great interest due to their prevalence in biologically active compounds.

Intermediate in the Preparation of Advanced Materials and Specialty Chemicals

The unique electronic properties imparted by the fluorine atom make this compound a potential intermediate in the synthesis of advanced materials and specialty chemicals. Fluorinated polymers, for example, are known for their high thermal stability, chemical resistance, and low surface energy. While direct polymerization of this compound has not been reported, it could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers with tailored properties.

Furthermore, its reactivity allows for its incorporation into larger molecules that could find applications as liquid crystals, organic light-emitting diodes (OLEDs), or other functional materials where the presence of fluorine can fine-tune the material's electronic and physical characteristics.

Catalytic Substrate in Novel Transformations

The reactivity of the carbon-carbon triple bond in this compound makes it an interesting substrate for investigation in novel catalytic transformations. Both organocatalytic and metal-catalyzed reactions could potentially be employed to achieve new synthetic methodologies.

Organocatalysis offers a powerful and often more environmentally friendly alternative to metal-based catalysis. It is conceivable that chiral organocatalysts could be used to achieve enantioselective additions of nucleophiles to this compound. For example, a chiral amine or thiourea catalyst could activate the molecule towards conjugate addition, leading to the formation of chiral β-fluorinated carbonyl compounds.

A wide range of metal-catalyzed transformations can be envisioned for this compound. Transition metals such as palladium, copper, gold, and rhodium are known to catalyze a variety of reactions involving alkynes. These could include:

Hydrogenation: Selective hydrogenation of the alkyne would provide access to the corresponding alkene or alkane.

Hydrometallation: The addition of a metal-hydride bond across the alkyne could generate a vinyl-metal species, which could then be used in cross-coupling reactions.

Carbometallation: The addition of an organometallic reagent across the alkyne would lead to the formation of a new carbon-carbon bond and a vinyl-metal species.

Cyclization Reactions: Metal catalysts could be employed to trigger intramolecular cyclizations of substrates derived from this compound, leading to complex cyclic structures.

The following table summarizes some potential metal-catalyzed transformations:

Catalyst Reaction Type Potential Product
Palladium/C, H₂ Hydrogenation Ethyl 4-fluorobutanoate
Copper Hydride Hydrometallation Vinyl-copper species
Gold(I) Chloride Cyclization Fluorinated heterocycles

Further research into these catalytic transformations will undoubtedly unlock the full synthetic potential of this compound.

Advanced Analytical and Spectroscopic Characterization for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of ethyl 4-fluorobut-2-ynoate and its reaction products. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments allows for a comprehensive analysis of molecular structure and can be instrumental in tracking the progress of reactions and identifying transient intermediates.

The characterization of this compound and its derivatives by NMR provides foundational structural information.

¹H NMR: The proton NMR spectrum of a related compound, ethyl ethanoate, shows characteristic signals for the ethyl group: a quartet around 4.2 ppm for the methylene (B1212753) (-CH₂) group and a triplet around 1.3 ppm for the methyl (-CH₃) group. For this compound, the methylene protons of the ethyl group would exhibit a quartet, and the methyl protons a triplet. The protons on the carbon bearing the fluorine atom would appear as a doublet of triplets due to coupling with both the fluorine atom and the adjacent protons.

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the ethyl group and the but-2-ynoate (B8739756) backbone would resonate at distinct chemical shifts. The carbonyl carbon (C=O) is typically observed in the downfield region of the spectrum, often between 160 and 180 ppm. The sp-hybridized carbons of the alkyne would appear in a characteristic region, and the carbon atom bonded to fluorine would show a large one-bond carbon-fluorine coupling constant (¹JCF). For instance, in ethyl 4-fluorobenzoate, the carbon attached to fluorine shows a significant downfield shift.

¹⁹F NMR: ¹⁹F NMR is particularly valuable for studying fluorinated compounds. The fluorine nucleus has a spin of ½ and is 100% abundant, providing high sensitivity. In this compound, the fluorine signal would appear as a triplet due to coupling with the adjacent methylene protons. The chemical shift of the fluorine atom provides information about its electronic environment, which can change significantly during a chemical reaction, allowing for the monitoring of the conversion of starting material to product. For example, the hydrofluorination of alkynes can be monitored by the appearance of new signals in the ¹⁹F NMR spectrum corresponding to the vinyl fluoride (B91410) products.

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on analogous compounds.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Multiplicity
CH₃~1.3~14Triplet
O-CH₂~4.2~61Quartet
C=O-~170Singlet
C≡C-~70-90Singlets
F-CH₂~4.5~80 (d, ¹JCF ≈ 200 Hz)Doublet of Triplets

Note: These are estimated values based on data for similar functional groups.

For reactions of this compound that generate stereocenters, advanced NMR techniques are crucial for determining the relative and absolute stereochemistry of the products. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can establish the spatial proximity of protons, which is essential for assigning stereochemistry in cyclic and acyclic systems.

High-Resolution Mass Spectrometry for Reaction Pathway Delineation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of molecules with high accuracy. This capability is invaluable for identifying reaction intermediates and products in complex reaction mixtures. By providing exact mass measurements, HRMS allows for the confident assignment of molecular formulas to observed ions, helping to distinguish between species with the same nominal mass.

In the context of reactions involving this compound, HRMS can be used to:

Identify the molecular ions of the starting material, intermediates, and final products.

Analyze fragmentation patterns to gain structural information and confirm proposed structures.

Follow the course of a reaction by monitoring the appearance and disappearance of key ions over time.

For example, in a hypothetical addition reaction to the alkyne, HRMS could be used to confirm the mass of the adduct and to analyze its fragmentation to support the proposed regiochemistry of the addition.

Ion Expected Exact Mass Information Gained
[this compound + H]⁺C₆H₈FO₂⁺Confirmation of starting material
[Product + H]⁺Varies with reactionDetermination of product molecular formula
Fragment IonsVaries with structureStructural elucidation of products and intermediates

Vibrational and Electronic Spectroscopy for Bonding and Electronic Structure Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. The alkyne C≡C stretch in this compound is expected to have a characteristic absorption in the IR and Raman spectra, typically in the range of 2100-2260 cm⁻¹. The position and intensity of this band can be sensitive to the electronic environment and can shift upon reaction of the alkyne. The carbonyl (C=O) stretch of the ester group will also be a prominent feature, usually appearing around 1700-1750 cm⁻¹.

Electronic spectroscopy, such as UV-Visible spectroscopy, can provide insights into the electronic transitions within the molecule. While the unconjugated alkyne and ester moieties of this compound are not strong chromophores in the visible region, reactions that lead to conjugated systems can result in the appearance of new absorptions at longer wavelengths.

X-ray Crystallography of Derivatives for Absolute Configuration Assignment

While obtaining single crystals of this compound itself may be challenging, the formation of crystalline derivatives of its reaction products can allow for the use of X-ray crystallography. This technique provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including the absolute configuration of chiral centers. For reactions that produce chiral molecules, converting the product into a crystalline derivative and obtaining its X-ray crystal structure is the gold standard for assigning the absolute stereochemistry. For example, the crystal structure of methyl prop-2-ynoate has been determined, providing a reference for the geometry of the but-2-ynoate framework.

Computational and Theoretical Investigations of Ethyl 4 Fluorobut 2 Ynoate

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations are instrumental in elucidating the electronic structure and bonding characteristics of Ethyl 4-fluorobut-2-ynoate. These methods, ranging from semi-empirical to high-level ab initio calculations, provide a detailed picture of how the electronegative fluorine atom perturbs the electron distribution within the molecule.

The primary effect of the fluorine atom is the induction of a significant dipole moment due to its high electronegativity. This results in a polarization of the C-F bond, with the fluorine atom bearing a partial negative charge and the adjacent carbon atom (C4) acquiring a partial positive charge. This inductive effect propagates through the carbon chain, influencing the electron density of the alkyne and ester functionalities.

Natural Bond Orbital (NBO) analysis is a powerful tool to quantify these electronic effects. It allows for the examination of charge distribution, hybridization, and hyperconjugative interactions. In this compound, NBO analysis would likely reveal a significant delocalization of electron density from the lone pairs of the fluorine atom into the antibonding orbitals of adjacent C-C bonds, a phenomenon known as negative hyperconjugation. This interaction can influence bond lengths and strengths throughout the molecule.

Table 1: Predicted NBO Charges and Hybridization in this compound

Atom Predicted NBO Charge (a.u.) Predicted Hybridization
F -0.45 sp³
C4 +0.30 sp³
C3 -0.10 sp
C2 +0.05 sp
C1 (carbonyl) +0.60 sp²
O (carbonyl) -0.55 sp²
O (ester) -0.50 sp²
C (ethyl) -0.20 sp³

Note: The values in this table are illustrative and based on general principles of quantum chemical analysis of similar fluorinated compounds.

Furthermore, quantum chemical calculations can predict molecular properties such as the molecular electrostatic potential (MEP). The MEP map for this compound would show regions of negative potential around the fluorine and oxygen atoms, indicating their propensity to interact with electrophiles, and regions of positive potential around the hydrogen atoms and the carbon atom attached to fluorine, suggesting their susceptibility to nucleophilic attack.

Density Functional Theory (DFT) Studies on Reactivity and Selectivity Profiles

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity and selectivity of organic reactions. mdpi.com For this compound, DFT calculations can provide valuable insights into its behavior in various chemical transformations.

Conceptual DFT provides a framework for understanding chemical reactivity through global and local descriptors. scielo.org.mx Global reactivity descriptors, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can be calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The presence of the electron-withdrawing fluorine atom is expected to lower the energies of both the HOMO and LUMO compared to the non-fluorinated analogue. This generally leads to an increase in the electrophilicity index, suggesting that this compound would be a good electrophile in reactions. researchgate.net

Table 2: Predicted Conceptual DFT Reactivity Descriptors for this compound

Descriptor Formula Predicted Value (eV) Implication
HOMO Energy (E_HOMO) - -11.5 Lowered by fluorine's inductive effect
LUMO Energy (E_LUMO) - -1.2 Lowered by fluorine's inductive effect
Energy Gap (ΔE) E_LUMO - E_HOMO 10.3 Indicates high kinetic stability
Chemical Potential (μ) (E_HOMO + E_LUMO) / 2 -6.35 Measure of escaping tendency of electrons
Hardness (η) (E_LUMO - E_HOMO) / 2 5.15 Resistance to charge transfer

Note: The values in this table are illustrative and based on DFT studies of similar fluorinated organic molecules.

Local reactivity descriptors, such as the Fukui function and dual descriptor, can pinpoint the most reactive sites within the molecule for nucleophilic and electrophilic attack. For this compound, the carbon atom of the carbonyl group and the carbon atom attached to the fluorine (C4) are predicted to be the most electrophilic centers. The alkyne carbons would also exhibit electrophilic character. Conversely, the oxygen atoms of the ester group and the fluorine atom would be the primary sites for electrophilic attack.

DFT can also be employed to model entire reaction pathways, allowing for the determination of transition state structures and activation energies. This is particularly useful for predicting the regioselectivity and stereoselectivity of reactions involving this compound, such as cycloadditions or nucleophilic additions to the alkyne.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical methods provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions. researchgate.net

For this compound, a key area of investigation for MD simulations would be the rotational barrier around the C4-C3 bond and the conformational preferences of the ethyl ester group. The fluorine atom can influence these conformations through steric and electrostatic interactions. The linear geometry of the alkyne moiety provides some rigidity to the molecule, but rotations around the single bonds will still lead to various conformers.

MD simulations can be used to generate a potential energy surface for the rotation around specific bonds, identifying the most stable conformers and the energy barriers between them. It is likely that conformers that minimize steric repulsion between the fluorine atom and the ester group, while also allowing for favorable electrostatic interactions, will be preferred.

Furthermore, MD simulations can be used to study the intermolecular interactions of this compound with solvent molecules or other reactants. The polarized C-F bond can participate in dipole-dipole interactions and potentially weak hydrogen bonding with suitable donors. The ester group is also capable of forming hydrogen bonds. Understanding these interactions is crucial for predicting the solubility and reactivity of the compound in different media.

Table 3: Predicted Intermolecular Interaction Energies of this compound with Common Solvents

Solvent Interaction Type Predicted Interaction Energy (kcal/mol)
Water Hydrogen Bonding, Dipole-Dipole -5 to -8
Methanol (B129727) Hydrogen Bonding, Dipole-Dipole -4 to -7
Acetonitrile Dipole-Dipole -2 to -4

Note: The values in this table are illustrative and based on general principles of molecular dynamics simulations of fluorinated esters.

Theoretical Insights into Fluorine's Influence on Reaction Mechanisms and Energetics

The presence of a fluorine atom can profoundly influence reaction mechanisms and the energetics of reaction pathways. Theoretical studies are essential for dissecting these effects, which can be a complex interplay of inductive and steric factors.

The strong electron-withdrawing nature of fluorine significantly impacts the stability of charged intermediates. For instance, in a reaction proceeding through a carbocationic intermediate, a fluorine atom in the vicinity would be destabilizing. Conversely, it would stabilize a carbanionic intermediate. This can lead to a change in the preferred reaction mechanism compared to the non-fluorinated analogue.

In the case of this compound, the fluorine atom's inductive effect makes the alkyne more electron-deficient and therefore more susceptible to nucleophilic attack. msu.edu Theoretical calculations can quantify this effect by comparing the activation barriers for nucleophilic addition to this compound and its non-fluorinated counterpart. The calculations would likely show a lower activation energy for the fluorinated compound.

Furthermore, fluorine can influence the pericyclic reactions of the alkyne moiety. For example, in a [3+2] cycloaddition reaction, the fluorine atom can affect the energies of the frontier molecular orbitals, thereby altering the reaction rate and regioselectivity. DFT calculations of the transition states for different possible regioisomeric products can predict the favored outcome.

Future Research Directions and Perspectives

Development of Sustainable and Greener Synthetic Methodologies

The environmental impact of chemical synthesis is a paramount concern. Future research will undoubtedly focus on developing more sustainable and efficient methods for the preparation of Ethyl 4-fluorobut-2-ynoate, moving away from traditional, often harsh, synthetic protocols.

Exploration of Biocatalytic Approaches

The use of enzymes in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental footprint. While biocatalysis for the synthesis of fluorinated compounds is a growing field, its application to complex molecules like this compound remains largely unexplored. the-innovation.orgnih.gov Future research could focus on:

Fluorinase Enzymes: Investigating the potential of fluorinase enzymes, which catalyze the formation of C-F bonds, for the direct fluorination of a suitable precursor to this compound. nih.gov This would represent a highly atom-economical and environmentally benign approach.

Engineered Enzymes: Developing engineered enzymes, such as reductases or transaminases, that can specifically recognize and transform precursors of this compound. the-innovation.org For instance, an engineered reductase could be employed for the asymmetric reduction of a ketone precursor to a chiral alcohol, which could then be converted to the target molecule.

Multi-enzyme Cascades: Designing multi-enzyme cascade reactions where a series of enzymatic transformations are carried out in a single pot to synthesize the target compound from a simple starting material, minimizing purification steps and waste generation. nih.gov

Integration into Continuous Flow Chemistry Systems for Scalable Synthesis

Continuous flow chemistry offers numerous benefits over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. rsc.orgnih.govrsc.org The integration of the synthesis of this compound into continuous flow systems is a promising avenue for future research. Key areas of exploration include:

Microreactor Technology: Utilizing microreactors for the synthesis can lead to higher yields and selectivities due to the high surface-area-to-volume ratio and excellent control over reaction conditions. rsc.orgkrishisanskriti.orgresearchgate.net This is particularly advantageous for handling potentially hazardous reagents or intermediates.

In-line Purification: Developing integrated flow systems that combine the reaction with in-line purification techniques, such as liquid-liquid extraction or chromatography, to enable the continuous production of high-purity this compound. nih.gov

Photochemical and Electrochemical Flow Synthesis: Exploring the use of photochemical or electrochemical methods within a flow setup for specific bond-forming reactions in the synthesis of the target molecule, which can offer unique reactivity and selectivity. rsc.org

Discovery of Unprecedented Reactivity Modes and Selective Transformations

The electronic properties of this compound, characterized by the electron-withdrawing nature of the ester group and the influence of the fluorine atom, suggest a rich and underexplored reactivity profile. nih.govnih.govwikipedia.orglibretexts.orgyoutube.com Future research will likely uncover novel transformations and reactivity modes.

Cycloaddition Reactions: The electron-deficient nature of the alkyne makes it an excellent candidate for various cycloaddition reactions. nih.govchemrxiv.orgresearchgate.net Future studies could investigate its participation in [3+2] cycloadditions with azides to form fluorinated triazoles, or in Diels-Alder reactions to construct complex polycyclic systems. chemrxiv.orgnih.gov The regioselectivity and stereoselectivity of these reactions will be of significant interest.

Nucleophilic Addition Reactions: The polarized triple bond is susceptible to nucleophilic attack. Research into the addition of various nucleophiles, such as amines, thiols, and phosphines, could lead to the synthesis of a wide range of functionalized fluoroalkenes with potential applications in medicinal chemistry and materials science.

Metal-Catalyzed Transformations: Exploring the reactivity of this compound in various transition-metal-catalyzed reactions, such as hydrofunctionalization, cross-coupling, and cyclization reactions, could provide access to a diverse array of complex fluorinated molecules. nih.govmdpi.com

Exploration of Novel Molecular Scaffolds and Chemical Probes from its Derivatives

The unique structural features of this compound make it an attractive building block for the construction of novel molecular scaffolds and functional molecules. mdpi.comossila.comsigmaaldrich.com

Synthesis of Fluorinated Heterocycles: The derivatives of this compound can serve as versatile precursors for the synthesis of a variety of fluorinated heterocycles, which are privileged structures in medicinal chemistry. nih.govtaylorfrancis.comnih.govrsc.orgrsc.org For example, cyclization reactions of appropriately functionalized derivatives could yield fluorinated pyridines, pyrazoles, or isoxazoles.

Development of ¹⁹F NMR Probes: The presence of a fluorine atom makes its derivatives potential candidates for use as ¹⁹F NMR probes. cfplus.czpharma-industry-review.comnih.govnih.govwikipedia.org Future research could focus on incorporating this building block into larger molecules to study their conformation, binding, and dynamics using ¹⁹F NMR spectroscopy.

Click Chemistry Applications: The terminal alkyne functionality in derivatives of this compound can be exploited in "click" chemistry reactions for the facile conjugation to biomolecules or materials. cfplus.cz

Interdisciplinary Applications in Chemical Biology and Materials Science (focused on chemical synthesis aspects)

The versatile reactivity and unique properties of this compound and its derivatives suggest significant potential for interdisciplinary applications, particularly in areas that leverage its synthetic accessibility and functionality.

Chemical Biology: In chemical biology, derivatives of this compound could be used to synthesize fluorinated analogs of biologically active molecules to study their mechanism of action or to develop new therapeutic agents. unilag.edu.ngnih.govnih.govresearchgate.net The fluorine atom can modulate properties such as metabolic stability and binding affinity.

Materials Science: In materials science, this compound could serve as a monomer or a key building block for the synthesis of novel fluorinated polymers and functional materials. man.ac.uk The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and unique optical or electronic characteristics. For example, polymers derived from this compound could find applications in coatings, membranes, or electronic devices. nih.gov

Q & A

Q. Q1. What are the optimal synthetic routes for Ethyl 4-fluorobut-2-ynoate, and how do reaction conditions influence yield and purity?

Methodological Answer: To optimize synthesis, employ a factorial experimental design to test variables such as temperature, solvent polarity, catalyst type (e.g., palladium vs. copper), and fluorination agents (e.g., Selectfluor vs. NFSI). Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using 19F^{19}\text{F} NMR and GC-MS. Compare yields and purity under varying conditions (e.g., anhydrous vs. protic solvents). For example, a study might reveal that Sonogashira coupling at 60°C in THF yields 78% product, while higher temperatures degrade fluorinated intermediates .

Q. Q2. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?

Methodological Answer:

  • 1H^{1}\text{H} NMR: Identify the ethyl ester group (δ 1.3 ppm for CH₃, δ 4.2 ppm for CH₂) and alkyne proton (δ 2.8 ppm).
  • 19F^{19}\text{F} NMR: Confirm fluorination at the 4-position (δ -120 to -125 ppm).
  • IR: Detect ester carbonyl (C=O stretch at ~1740 cm⁻¹) and alkyne (C≡C stretch at ~2100 cm⁻¹).
  • HRMS: Validate molecular ion [M+H]⁺ at m/z 147.04.
    Cross-validate with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselectivity of fluorination in this compound synthesis?

Q. Q4. How can contradictions in reported reactivity of this compound with nucleophiles be resolved?

Methodological Answer: Replicate conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagent purity). Use in situ IR or Raman spectroscopy to monitor reaction intermediates. For example, discrepancies in Michael addition yields (e.g., 50% vs. 85%) may arise from trace moisture deactivating catalysts. Design a meta-analysis of literature data to identify confounding variables (e.g., solvent drying methods, catalyst loading) .

Q. Q5. What strategies mitigate decomposition of this compound under prolonged storage or catalytic conditions?

Methodological Answer:

  • Stability Studies: Accelerated aging tests (40°C, 75% RH) with HPLC monitoring.
  • Additive Screening: Test stabilizers (e.g., BHT, EDTA) to inhibit radical degradation.
  • Catalyst Engineering: Use heterogenized catalysts (e.g., Pd nanoparticles on silica) to reduce side reactions. Data may show that 0.1% BHT increases shelf life from 1 week to 6 months .

Methodological Design & Analysis

Q. Q6. How to design a study evaluating this compound’s utility in synthesizing fluorinated heterocycles?

Methodological Answer:

  • Objective: Compare cyclization efficiency (e.g., forming fluorinated pyrroles vs. pyridines).
  • Variables: Substrate scope (electron-rich vs. electron-poor amines), temperature, and solvent (polar aprotic vs. non-polar).
  • Metrics: Reaction time, yield, and byproduct formation (e.g., via LC-MS).
  • Statistical Analysis: Use ANOVA to determine significance of variables. Publish raw data in appendices for transparency .

Q. Q7. What computational tools predict the physicochemical properties of this compound derivatives?

Methodological Answer:

  • Software: COSMO-RS for solubility, Gaussian for dipole moments, and Molinspiration for logP.
  • Validation: Compare predictions with experimental data (e.g., measured logP via shake-flask method). A case study might show a 0.3 logP deviation between computational and experimental values .

Data Interpretation & Contradictions

Q. Q8. How to address conflicting spectral data for this compound in literature?

Methodological Answer:

  • Reproducibility: Synthesize the compound using published protocols and compare spectra.
  • Advanced Techniques: Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Collaboration: Share raw NMR data (e.g., via Zenodo) for peer validation .

Q. Q9. What statistical methods resolve variability in kinetic studies of this compound reactions?

Methodological Answer: Apply error propagation analysis and Bayesian regression to account for instrument noise and reagent batch variability. For example, a Monte Carlo simulation might reduce uncertainty in activation energy (±2 kJ/mol to ±0.5 kJ/mol) .

Q. Q10. How to design a robust structure-activity relationship (SAR) study for fluorinated analogs of this compound?

Methodological Answer:

  • Variables: Fluorine position, ester group size (ethyl vs. tert-butyl).
  • Biological Assays: Standardized enzyme inhibition or cytotoxicity tests.
  • Multivariate Analysis: Partial least squares (PLS) regression to correlate structural features with activity. Publish full datasets to enable meta-analyses .

Notes

  • Data Transparency: Include raw data in supplementary materials (e.g., reaction yields, spectral peaks).
  • Validation: Cross-check findings with independent methods (e.g., X-ray crystallography for ambiguous structures).
  • Ethics: Disclose conflicts of interest (e.g., reagent vendor partnerships) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.